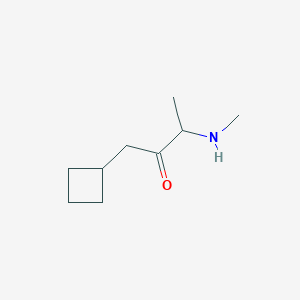
(3S,4S)-3-(tert-Butylamino)piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4S)-3-(tert-Butylamino)piperidin-4-ol is a chiral compound with significant potential in various scientific fields. This compound features a piperidine ring substituted with a tert-butylamino group at the 3-position and a hydroxyl group at the 4-position. The stereochemistry of the compound is defined by the (3S,4S) configuration, which plays a crucial role in its biological activity and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-(tert-Butylamino)piperidin-4-ol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including cyclization reactions of appropriate precursors.
Introduction of the tert-Butylamino Group: The tert-butylamino group can be introduced via nucleophilic substitution reactions using tert-butylamine.
Hydroxylation at the 4-Position: The hydroxyl group at the 4-position can be introduced through oxidation reactions using suitable oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
(3S,4S)-3-(tert-Butylamino)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form amines or alcohols.
Substitution: The tert-butylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN₃) and alkyl halides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the tert-butylamino group may produce primary or secondary amines.
Aplicaciones Científicas De Investigación
(3S,4S)-3-(tert-Butylamino)piperidin-4-ol has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: It serves as a ligand in the study of receptor-ligand interactions and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic effects, including its role as a modulator of biological pathways.
Industry: It is utilized in the development of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (3S,4S)-3-(tert-Butylamino)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways.
Comparación Con Compuestos Similares
Similar Compounds
(3R,4R)-3-(tert-Butylamino)piperidin-4-ol: The enantiomer of the compound with different stereochemistry.
(3S,4S)-3-(Methylamino)piperidin-4-ol: A similar compound with a methylamino group instead of a tert-butylamino group.
(3S,4S)-3-(tert-Butylamino)piperidin-4-one: A related compound with a ketone group at the 4-position.
Uniqueness
(3S,4S)-3-(tert-Butylamino)piperidin-4-ol is unique due to its specific stereochemistry and the presence of both a tert-butylamino group and a hydroxyl group. This combination of features contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C9H20N2O |
|---|---|
Peso molecular |
172.27 g/mol |
Nombre IUPAC |
(3S,4S)-3-(tert-butylamino)piperidin-4-ol |
InChI |
InChI=1S/C9H20N2O/c1-9(2,3)11-7-6-10-5-4-8(7)12/h7-8,10-12H,4-6H2,1-3H3/t7-,8-/m0/s1 |
Clave InChI |
VFMVCVHSKJLQDA-YUMQZZPRSA-N |
SMILES isomérico |
CC(C)(C)N[C@H]1CNCC[C@@H]1O |
SMILES canónico |
CC(C)(C)NC1CNCCC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13163472.png)


![Methyl 5-ethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13163479.png)
![tert-butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutan-2-yl]-N-ethylcarbamate](/img/structure/B13163486.png)



![tert-butyl N-[4-phenyl-2-(piperidin-2-yl)pentyl]carbamate](/img/structure/B13163519.png)


![4-[1-(Aminomethyl)cyclopropyl]-4-hydroxycyclohexan-1-one](/img/structure/B13163535.png)
